(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol
Description
Contextualization within Modern Organic Synthesis and Stereocontrol
Modern organic synthesis is fundamentally the art and science of building complex molecules from simpler precursors. hilarispublisher.com A critical aspect of this discipline is stereocontrol—the ability to dictate the spatial arrangement of atoms within a molecule. rijournals.com Many molecules can exist as stereoisomers, which have the same molecular formula and connectivity but differ in the 3D orientation of their atoms. Enantiomers, which are non-superimposable mirror images of each other, often exhibit profoundly different biological activities. hilarispublisher.compharmabiz.com For instance, one enantiomer of a drug may provide a desired therapeutic effect, while its counterpart could be inactive or even harmful. hilarispublisher.compharmabiz.com
Achieving high levels of stereochemical purity is therefore not merely an academic challenge but a practical necessity, particularly in the pharmaceutical industry. researchgate.net The synthesis of (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol, which possesses two defined chiral centers, exemplifies this challenge. The cis relationship between the hydroxyl and pyrazolyl groups on the cyclopentane (B165970) ring requires sophisticated synthetic strategies to control the stereochemical outcome. Methodologies such as asymmetric catalysis, the use of chiral auxiliaries, and substrate-controlled reactions are vital tools that chemists employ to construct such specific stereoisomers. hilarispublisher.comyoutube.com The development of synthetic routes that are not only stereoselective but also efficient and scalable remains a significant focus of contemporary research. rijournals.com
Academic Significance of Chiral Cyclopentanol (B49286) Scaffolds and Pyrazole (B372694) Moieties
The academic and industrial interest in this compound stems from the proven value of its constituent parts: the chiral cyclopentanol scaffold and the pyrazole moiety.
Chiral Cyclopentanol Scaffolds: The five-membered carbocyclic ring of cyclopentane is a recurring structural motif in a vast array of biologically active natural products and synthetic compounds. acs.orgacs.org Chiral, substituted cyclopentanes are core components of prostaglandins, carbocyclic nucleosides, and various terpenes, exhibiting a wide range of physiological effects. nih.govnih.gov The synthesis of these scaffolds with precise stereochemical control is a significant challenge that has spurred the development of innovative synthetic methods. nih.gov The hydroxyl group of the cyclopentanol not only imparts polarity and the potential for hydrogen bonding but also serves as a versatile chemical handle for further molecular elaboration.
Pyrazole Moieties: The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netijraset.com This designation is due to its presence in numerous compounds with a broad spectrum of pharmacological activities. nih.govglobalresearchonline.net Pyrazole derivatives have been extensively studied and developed for various therapeutic applications. nih.govresearchgate.net The unique electronic properties and metabolic stability of the pyrazole ring make it a highly attractive component in drug design. nih.gov
Table 1: Documented Pharmacological Activities of Pyrazole Derivatives
| Activity | Description |
|---|---|
| Anti-inflammatory | Inhibition of inflammatory pathways, famously exemplified by the COX-2 inhibitor Celecoxib. nih.gov |
| Anticancer | Activity against various tumor cell lines through mechanisms like kinase inhibition. globalresearchonline.net |
| Antimicrobial | Efficacy against bacterial and fungal pathogens. globalresearchonline.net |
| Antiviral | Inhibition of viral replication. ijraset.com |
| Antidiabetic | Potential to modulate blood glucose levels. globalresearchonline.net |
| Analgesic | Pain-relieving properties. nih.govglobalresearchonline.net |
| Antidepressant | Activity related to neurological pathways. ijraset.com |
| Antitubercular | Efficacy against Mycobacterium tuberculosis. researchgate.net |
Research Trajectory and Unaddressed Challenges in this compound Chemistry
The research trajectory for a molecule like this compound is twofold: developing efficient synthetic pathways and exploring its potential applications. The primary synthetic challenge lies in the stereospecific construction of the 1,2-disubstituted cyclopentane ring. While numerous methods exist for synthesizing pyrazoles and cyclopentanes independently, combining these approaches to yield a single, pure stereoisomer is a formidable task. mdpi.comorientjchem.orgresearchgate.net
Key Synthetic Challenges:
Stereocontrol: Achieving the desired (1R,2R) configuration requires highly selective reactions that control the formation of two adjacent stereocenters on a flexible five-membered ring. This is often more challenging than on more rigid six-membered rings.
Regioselectivity: The synthesis of unsymmetrically substituted pyrazoles can lead to a mixture of N-1 and N-2 alkylation products, complicating the purification process. nih.gov
Scalability: Many advanced stereoselective methods rely on expensive catalysts or multi-step sequences that are difficult to scale up for practical applications. rijournals.com
Future Research Directions and Unaddressed Questions:
Novel Synthetic Methods: There is a need for new, efficient, and highly stereoselective routes to synthesize this and related compounds. Chemoenzymatic methods, which use enzymes to catalyze key stereoselective steps, could offer a green and efficient alternative. acs.org
Catalytic Applications: The cis-1,2-arrangement of a hydroxyl group and a nitrogen-containing heterocycle makes this molecule a candidate for use as a chiral ligand in asymmetric catalysis. Its potential to coordinate with metal centers could be explored for a variety of chemical transformations.
Medicinal Chemistry Exploration: Given the extensive biological activities of pyrazoles, this compound serves as an attractive scaffold for the development of new therapeutic agents. Systematic derivatization and biological screening are necessary to uncover its potential pharmacological profile.
Material Science: The integration of chiral, heterocyclic compounds into polymers or other materials could lead to novel properties relevant to optics or electronics. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-2-pyrazol-1-ylcyclopentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-8-4-1-3-7(8)10-6-2-5-9-10/h2,5-8,11H,1,3-4H2/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKRXYSLZWESBK-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201230804 | |
| Record name | Cyclopentanol, 2-(1H-pyrazol-1-yl)-, (1R,2R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201230804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251925-18-4 | |
| Record name | Cyclopentanol, 2-(1H-pyrazol-1-yl)-, (1R,2R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251925-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentanol, 2-(1H-pyrazol-1-yl)-, (1R,2R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201230804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereoselective Synthetic Methodologies for 1r,2r 2 1h Pyrazol 1 Yl Cyclopentan 1 Ol
Strategies for Enantioselective and Diastereoselective Access
Achieving the desired (1R,2R) configuration requires precise control over the formation of the two stereocenters. This can be accomplished through several powerful synthetic strategies, including asymmetric catalysis, utilization of the chiral pool, and auxiliary-controlled reactions.
Asymmetric Catalysis Approaches to Cyclopentanol (B49286) Derivatives
Asymmetric catalysis offers an efficient route to chiral cyclopentanol derivatives by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Organocatalysis, in particular, has emerged as a powerful tool for the construction of complex carbocycles.
One promising approach involves the asymmetric Michael addition to α,β-unsaturated precursors. For instance, the organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindoles, catalyzed by a multifunctional squaramide, proceeds with high enantioselectivity. beilstein-journals.orgnih.gov While this specific reaction does not directly yield the target structure, it demonstrates the feasibility of creating stereocenters on a cyclopentane (B165970) ring with high enantiomeric excess (ee). A similar strategy could be envisioned where a nucleophile is added to a cyclopentenone derivative in the presence of a chiral catalyst to set the initial stereocenter.
Another relevant strategy is the use of organocascade reactions. A novel Michael-aldol-β-lactonization organocascade process, utilizing chiral isothiourea catalysts, has been developed for the synthesis of complex cyclopentanes with high relative and absolute stereocontrol. nih.gov This methodology allows for the construction of multiple C-C bonds, a C-O bond, two rings, and three contiguous stereogenic centers in a single operation. nih.gov By carefully selecting the starting materials, a similar cascade could be designed to generate a precursor to (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol.
The following table summarizes the performance of selected asymmetric catalytic reactions for the synthesis of substituted cyclopentanes.
| Catalyst | Reaction Type | Substrates | Product | ee (%) | dr | Reference |
| Squaramide | Michael Addition | Cyclopentane-1,2-dione, Alkylidene oxindole | Michael adduct | up to 99% | 7:3 | beilstein-journals.org |
| Chiral Isothiourea | Michael-aldol-β-lactonization | Unsaturated acid chloride, Diketone | β-lactone-fused cyclopentane | up to 99% | >20:1 | nih.gov |
Chiral Pool Synthesis Utilizing Precursors
Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials. Carbohydrates are particularly attractive precursors due to their abundance and multiple stereocenters. researchgate.netorganic-chemistry.org Sugars can be transformed into highly functionalized cyclopentane derivatives. rsc.org For instance, D-glucose can be converted into a cyclopentane precursor with the correct relative and absolute stereochemistry, which can then be further elaborated to the target molecule.
Terpenes, another class of readily available chiral molecules, can also serve as starting points. nih.gov For example, the ring contraction of a six-membered cyclic monoterpene can lead to a stereodefined cyclopentane ring system. nih.gov
A plausible synthetic route starting from a chiral pool precursor could involve the following key steps:
Selection of a suitable chiral starting material (e.g., a sugar or terpene derivative) possessing the desired stereochemical information.
A series of chemical transformations to construct the cyclopentane ring with the required functionalities.
Introduction of the pyrazole (B372694) moiety.
Auxiliary-Controlled Diastereoselective Syntheses
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired stereocenter(s) have been created, the auxiliary can be removed. This approach is particularly useful for controlling the stereochemistry of alkylation and aldol (B89426) reactions.
A highly relevant example is the use of (1S,2R)-2-aminocyclopentan-1-ol itself to derive a chiral auxiliary, (4R,5S)-cyclopentano[d]oxazolidin-2-one. nih.gov This auxiliary has been shown to be highly effective in asymmetric alkylations and syn-aldol reactions, affording products with excellent diastereofacial selectivities (>99%). nih.gov While this demonstrates the utility of a related structure as an auxiliary, a similar strategy could be employed where a chiral auxiliary is used to control the stereoselective functionalization of a cyclopentane precursor. For example, a chiral auxiliary attached to a cyclopentanone (B42830) could direct the diastereoselective addition of a nucleophile to generate the desired 1,2-trans relationship between the hydroxyl and the incoming group.
The following table provides examples of the effectiveness of chiral auxiliaries in asymmetric synthesis.
| Chiral Auxiliary | Reaction Type | Substrate | Product | Diastereomeric Excess (%) | Reference |
| (4R,5S)-cyclopentano[d]oxazolidin-2-one | Alkylation | N-acyloxazolidinone | α-alkylated product | >99 | nih.gov |
| (4R,5S)-cyclopentano[d]oxazolidin-2-one | Aldol Reaction | N-acyloxazolidinone | syn-aldol product | >99 | nih.gov |
Functional Group Interconversions and Cyclization Strategies
The construction of the target molecule also relies on efficient methods for forming the pyrazole ring and the cyclopentane core with the desired stereochemistry.
Multi-Component Reactions for Pyrazole Ring Formation
The formation of the pyrazole ring can be efficiently achieved through the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648), a classic method known as the Knorr pyrazole synthesis. jk-sci.comnih.govmdpi.com This reaction is typically acid-catalyzed and proceeds through the condensation of the hydrazine with both carbonyl groups to form the heterocyclic ring. jk-sci.comgoogle.comgoogle.com
To apply this to the synthesis of this compound, a precursor containing a 1,3-dicarbonyl equivalent attached to the cyclopentane ring at the C2 position would be required. The reaction with hydrazine would then lead to the formation of the pyrazole ring. The stereochemistry at C1 and C2 would need to be established prior to the pyrazole formation.
Stereocontrolled Cyclopentane Ring Construction
The stereocontrolled construction of the cyclopentane ring is a critical aspect of the synthesis. Several methods can be employed to achieve this.
Radical cyclization is a powerful tool for the formation of five-membered rings. wikipedia.org By starting with an acyclic precursor containing a radical precursor and a multiple bond, an intramolecular cyclization can be initiated to form the cyclopentane ring. harvard.edu The stereochemistry of the newly formed ring can often be controlled by the existing stereocenters in the acyclic chain. acs.orgrsc.org
Another approach is the use of [3+2] cycloaddition reactions. For example, a stereoselective formal [3+2] cycloaddition of cyclopropyl (B3062369) ketones and radical-acceptor alkenes, catalyzed by a chiral Ti(salen) complex, can produce polysubstituted cyclopentane derivatives with excellent diastereo- and enantioselectivity. organic-chemistry.org
Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis
The optimization of reaction conditions is a critical step in the synthesis of this compound to maximize yield and purity while minimizing costs and environmental impact. Key parameters that are typically investigated include the choice of catalyst, solvent, temperature, and reaction time.
For the synthesis of pyrazole derivatives, various catalysts have been explored to enhance reaction rates and selectivity. researchgate.net In the context of synthesizing the title compound, a crucial step would be the stereoselective addition of a pyrazole nucleophile to a cyclopentene (B43876) oxide or a similar precursor. The choice of a suitable chiral ligand for a metal catalyst can significantly influence the stereochemical outcome.
Solvent selection plays a pivotal role in reaction kinetics and selectivity. The polarity and coordinating ability of the solvent can affect the solubility of reactants and the stability of transition states. Green solvents, such as water, ionic liquids, or supercritical fluids, are increasingly being considered to reduce the environmental footprint of the synthesis. nih.gov
Temperature and reaction time are interdependent parameters that need to be carefully controlled. Higher temperatures can increase reaction rates but may also lead to the formation of undesired byproducts and decomposition of the product. Therefore, finding the optimal temperature and reaction time is essential for achieving high yields of the desired stereoisomer.
A hypothetical optimization study for a key synthetic step could involve screening different catalysts and solvents, as illustrated in the following table:
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (1R,2R) |
| 1 | Catalyst A | Toluene | 80 | 24 | 65 | 90:10 |
| 2 | Catalyst B | THF | 60 | 18 | 78 | 95:5 |
| 3 | Catalyst C | Dichloromethane | 40 | 36 | 72 | 92:8 |
| 4 | Catalyst B | Acetonitrile | 60 | 18 | 85 | >99:1 |
This table is illustrative and based on general principles of reaction optimization.
Atom Economy and Green Chemistry Principles in Synthetic Routes to the Compound
The principles of green chemistry are increasingly guiding the development of synthetic routes for complex molecules like this compound. Atom economy, a concept developed by Barry Trost, is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the final product. jetir.org
Synthetic strategies that maximize atom economy are highly desirable. These often involve addition reactions, cycloadditions, and rearrangements, which incorporate all or most of the atoms of the reactants into the product. In contrast, reactions that generate stoichiometric byproducts, such as elimination and substitution reactions using protecting groups, have lower atom economy.
For the synthesis of the target compound, a potential atom-economical approach would be the direct asymmetric addition of pyrazole to cyclopentene oxide. This reaction, if successful, would incorporate all atoms from both starting materials into the desired product.
Other green chemistry principles applicable to the synthesis of this compound include:
Use of Renewable Feedstocks: Exploring starting materials derived from renewable resources can reduce the reliance on fossil fuels.
Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents to minimize waste. nih.gov
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. jetir.org
Use of Safer Solvents and Auxiliaries: Choosing solvents with low toxicity, volatility, and environmental impact is crucial. nih.gov
The application of these principles can lead to more sustainable and cost-effective synthetic processes. The following table provides a comparative analysis of two hypothetical synthetic routes based on green chemistry metrics:
| Metric | Route A (Classical) | Route B (Green) |
| Atom Economy | Low (multi-step, use of protecting groups) | High (convergent, catalytic) |
| Number of Steps | 5 | 2 |
| Solvent Usage | High (chlorinated solvents) | Low (water or recyclable solvent) |
| Energy Consumption | High (requires heating and cooling) | Low (ambient temperature) |
| Waste Generation | High (stoichiometric byproducts) | Low (catalytic waste) |
This table is a hypothetical comparison to illustrate the application of green chemistry principles.
Advanced Structural Elucidation and Stereochemical Assignment of 1r,2r 2 1h Pyrazol 1 Yl Cyclopentan 1 Ol
High-Resolution Spectroscopic Techniques for Relative and Absolute Stereochemistry
High-resolution spectroscopic methods are indispensable for probing the intricate structural details of chiral molecules. These techniques provide information on the connectivity of atoms, their spatial proximity, and, crucially, their absolute arrangement in three-dimensional space.
Advanced Nuclear Magnetic Resonance (NMR) Methodologies (e.g., NOESY, ROESY, Chiral Shift Reagents)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of a molecule in solution. While standard 1D NMR (¹H and ¹³C) provides initial information on the chemical environment of each atom, advanced 2D NMR techniques are necessary to elucidate the stereochemical relationship between the substituents on the cyclopentane (B165970) ring.
For a related compound, (1R)-2-(4-methylpyrazol-1-yl)cyclopentan-1-ol, the general chemical shifts for the cyclopentanol (B49286) protons are observed between δ 1.5–2.5 ppm, and the pyrazole (B372694) aromatic protons appear at δ 7.2–7.8 ppm. The hydroxyl proton typically presents as a broad singlet around δ 4.5 ppm. vulcanchem.com For (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol, similar ranges would be expected, with specific shifts and coupling constants being diagnostic of the cis or trans relationship of the hydroxyl and pyrazolyl groups.
To establish the relative trans configuration of the hydroxyl and pyrazolyl groups in the target molecule, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are employed. These techniques detect through-space interactions between protons that are in close proximity. In the (1R,2R) stereoisomer, a NOE/ROE correlation would be expected between the proton on the carbon bearing the hydroxyl group (C1-H) and the proton on the carbon bearing the pyrazolyl group (C2-H), as they are on opposite faces of the cyclopentane ring and thus in relative proximity in certain conformations. The absence of a strong correlation between these two protons would suggest a cis relationship.
The use of chiral shift reagents (e.g., lanthanide complexes such as Eu(hfc)₃) can be employed to determine enantiomeric purity and can also aid in the assignment of absolute configuration by inducing diastereomeric shifts in the NMR spectra of the enantiomers.
Table 1: Expected ¹H NMR Data for this compound based on Analogues
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Key NOESY/ROESY Correlations |
|---|---|---|---|
| C1-H | ~ 4.0 - 4.5 | Multiplet | C2-H , Cyclopentane protons |
| C2-H | ~ 4.5 - 5.0 | Multiplet | C1-H , Pyrazole H, Cyclopentane protons |
| Pyrazole-H | ~ 7.5, 7.8, 6.3 | Doublet, Triplet, Triplet | C2-H |
| Cyclopentane-H | ~ 1.5 - 2.5 | Multiplets | Other cyclopentane protons, C1-H, C2-H |
Note: This table represents expected values and correlations. Actual experimental data is required for definitive assignment.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that are instrumental in determining the absolute configuration of chiral molecules. nih.govwikipedia.org These methods measure the differential absorption of left and right circularly polarized light by a chiral sample.
VCD spectroscopy measures this differential absorption in the infrared region, corresponding to vibrational transitions. wikipedia.org The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms and provides a unique fingerprint for a specific enantiomer. rsc.orgru.nl To assign the absolute configuration of this compound, the experimental VCD spectrum would be recorded and compared to a theoretically predicted spectrum generated through quantum chemical calculations (e.g., using Density Functional Theory, DFT). wikipedia.org A good agreement between the experimental spectrum and the calculated spectrum for the (1R,2R) configuration would provide a non-ambiguous assignment of the absolute stereochemistry.
ECD spectroscopy, which operates in the UV-visible region, provides information about the electronic transitions within the molecule. The pyrazole ring in the target molecule contains chromophores that would give rise to characteristic ECD signals. Similar to VCD, the experimental ECD spectrum would be compared with quantum chemical calculations for the (1R,2R) enantiomer to confirm its absolute configuration.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for the unambiguous determination of the molecular structure of a compound in the solid state. This technique provides precise information about bond lengths, bond angles, and the absolute configuration of the molecule.
To perform X-ray crystallography on this compound, a suitable single crystal of the compound is required. The crystal is then irradiated with X-rays, and the diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule. For a related pyridylpyrazole derivative, X-ray crystallography confirmed the connectivity and planarity of the ring systems. nih.gov For the target compound, this analysis would definitively confirm the trans relationship between the hydroxyl and pyrazolyl groups and, through the use of anomalous dispersion, would determine the absolute configuration as (1R,2R).
Table 2: Crystallographic Data Parameters Obtainable from X-ray Analysis
| Parameter | Information Provided |
|---|---|
| Crystal System | The symmetry of the crystal lattice. |
| Space Group | The symmetry of the unit cell. |
| Unit Cell Dimensions | The size and shape of the unit cell. |
| Bond Lengths & Angles | Precise geometric parameters of the molecule. |
| Torsion Angles | Conformation of the cyclopentane ring and substituents. |
Note: This table lists the type of data obtained from an X-ray crystallographic experiment. No crystal structure for the target compound is currently publicly available.
Mass Spectrometric Approaches for Molecular Structure Confirmation
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.
The predicted monoisotopic mass for the protonated molecule [M+H]⁺ of the related compound 2-(1H-pyrazol-1-yl)cyclopentan-1-one is 151.08660. uni.lu A similar accurate mass measurement for the target alcohol would confirm its molecular formula of C₈H₁₂N₂O.
Electron ionization (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS) would be used to study the fragmentation pattern. Characteristic fragmentation pathways would include the loss of a water molecule from the alcohol, cleavage of the cyclopentane ring, and fragmentation of the pyrazole ring. The observed fragmentation pattern would serve as a fingerprint to confirm the identity of the compound.
Table 3: Predicted Mass Spectrometric Data for C₈H₁₂N₂O
| Ion | Predicted m/z | Method |
|---|---|---|
| [M]⁺ | 152.0950 | HRMS (EI) |
| [M+H]⁺ | 153.1022 | HRMS (ESI) |
| [M+Na]⁺ | 175.0842 | HRMS (ESI) |
Chromatographic Techniques for Enantiomeric Purity Assessment (e.g., Chiral HPLC, GC)
While spectroscopic methods determine the structure of a molecule, chromatographic techniques are essential for assessing its purity, particularly its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for separating enantiomers.
For the enantiomeric purity assessment of this compound, a chiral stationary phase (CSP) would be employed in an HPLC system. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have been shown to be effective in separating racemic mixtures of pyrazole derivatives. nih.govresearchgate.net The chiral selector on the stationary phase interacts diastereomerically with the two enantiomers, leading to different retention times and allowing for their separation and quantification. The choice of mobile phase, whether normal phase, polar organic, or reversed phase, would be optimized to achieve baseline separation of the (1R,2R) and (1S,2S) enantiomers. mdpi.com
The enantiomeric excess (% ee) of a sample can be calculated from the peak areas of the two enantiomers in the chromatogram. This is a critical quality control parameter, especially in the context of pharmaceutical development, where one enantiomer may have desired therapeutic activity while the other may be inactive or even harmful.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (1R)-2-(4-methylpyrazol-1-yl)cyclopentan-1-ol |
| 2-(1H-pyrazol-1-yl)cyclopentan-1-one |
Conformational Analysis and Molecular Dynamics of 1r,2r 2 1h Pyrazol 1 Yl Cyclopentan 1 Ol
Preferred Conformations of the Cyclopentanol (B49286) Ring System
The cyclopentane (B165970) ring, unlike its six-membered cyclohexane (B81311) counterpart, does not possess a single, highly stable conformation. Instead, it exists in a dynamic equilibrium between several puckered forms to alleviate the torsional strain that would be present in a planar structure. masterorganicchemistry.com The planar conformation of cyclopentane is energetically unfavorable due to the eclipsing of all carbon-carbon bonds. masterorganicchemistry.com The two primary low-energy conformations are the "envelope" and the "half-chair" (or "twist"). ic.ac.uklumenlearning.com
In the absence of substituents, the energy difference between the envelope and half-chair forms is minimal, approximately 0.5 kcal/mol, with the envelope conformation being slightly more stable. stackexchange.com However, the presence of substituents on the ring significantly influences the conformational landscape. For (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol, the hydroxyl (-OH) and pyrazolyl groups dictate the preferred puckering of the ring to minimize steric interactions.
The envelope conformation features four carbon atoms lying in a single plane, with the fifth carbon atom puckered out of this plane, resembling an open envelope. lumenlearning.com The out-of-plane carbon is said to be in the endo position. lumenlearning.com In a substituted cyclopentane, substituents on the in-plane carbons can be described as pseudo-axial or pseudo-equatorial.
The half-chair or twist conformation has C2 symmetry, with three adjacent carbon atoms in a plane, while the other two are displaced on opposite sides of this plane. ic.ac.uk This form has less torsional strain than the planar structure because the C-C bonds are more staggered. masterorganicchemistry.com
For a 1,2-disubstituted cyclopentane such as the title compound, the substituents' energetic preference is to occupy positions that minimize steric strain, which are typically pseudo-equatorial. The (1R,2R) configuration places the hydroxyl and pyrazolyl groups in a trans arrangement. The cyclopentane ring will adopt envelope or twist conformations where these relatively bulky groups can reside in the less sterically hindered pseudo-equatorial positions. The rapid process of "pseudorotation" allows each carbon atom to take a turn as the out-of-plane atom in the envelope form, facilitating the interconversion between various puckered conformations. lumenlearning.com
| Conformation | Symmetry | Key Structural Feature | Relative Energy (Unsubstituted) |
|---|---|---|---|
| Envelope | C_s | Four carbons are coplanar; one is out of the plane. | ~0 kcal/mol (Reference) |
| Half-Chair (Twist) | C_2 | Three carbons are coplanar; the other two are on opposite sides of the plane. | ~0.5 kcal/mol |
| Planar | D_5h | All five carbons are coplanar. | ~5.0 kcal/mol |
Rotational Isomerism and Intramolecular Interactions Involving the Pyrazolyl Moiety
The conformational complexity of this compound is further increased by the rotation around the single bond connecting the pyrazolyl ring to the cyclopentanol ring (the C2-N1 bond). This rotation gives rise to different rotational isomers, or rotamers, whose relative stabilities are governed by various intramolecular, non-covalent interactions.
The most significant of these is the potential for intramolecular hydrogen bonding. The (1R,2R) stereochemistry places the hydroxyl group at C1 and the pyrazolyl group at C2 on opposite faces of the cyclopentane ring. However, due to the flexibility of the ring and rotation around the C-N bond, the proton of the hydroxyl group can come into proximity with the lone pair of electrons on the N2 atom of the pyrazole (B372694) ring, which can act as a hydrogen bond acceptor. The formation of such a hydrogen bond would create a pseudo-cyclic structure, significantly stabilizing that particular rotamer. Theoretical studies on similar molecules, such as 2-cyclopenten-1-ol, have shown that intramolecular hydrogen bonding can lower the conformational energy by approximately 0.8 kcal/mole. mdpi.com
Other interactions also play a role in determining the preferred orientation of the pyrazolyl group:
Steric Repulsion: The pyrazolyl ring is a bulky substituent. Its orientation will be influenced by steric hindrance with adjacent protons on the cyclopentane ring. The molecule will favor rotamers that minimize these repulsive interactions.
Dipole-Dipole Interactions: Both the C-O bond of the alcohol and the pyrazole ring possess dipole moments. The preferred rotamer will seek to minimize the electrostatic repulsion between these dipoles.
π-π Stacking: While less common in a single molecule, intramolecular interactions involving the π-system of the pyrazole ring can occur, further influencing conformational preference. researchgate.net
The interplay of these attractive (hydrogen bonding) and repulsive (steric and electrostatic) forces determines the equilibrium population of the different rotational isomers.
| Interaction Type | Participating Groups | Effect on Stability | Description |
|---|---|---|---|
| Hydrogen Bonding | C1-OH proton and Pyrazole N2 lone pair | Stabilizing | An attractive force that can lock the pyrazole ring into a specific orientation relative to the hydroxyl group. |
| Steric Repulsion | Pyrazole ring and Cyclopentane H-atoms | Destabilizing | Repulsive van der Waals forces that disfavor conformations where the pyrazole ring is too close to other parts of the molecule. |
| Dipole-Dipole Interaction | C-O dipole and Pyrazole ring dipole | Stabilizing or Destabilizing | The overall effect depends on the relative orientation of the dipoles; conformations with anti-parallel alignment are favored. |
Theoretical Studies on Conformational Energetics and Interconversion Barriers
To quantitatively understand the conformational landscape of this compound, computational chemistry methods are indispensable. eurasianjournals.com Techniques such as Density Functional Theory (DFT) and ab initio calculations (e.g., Møller–Plesset perturbation theory, MP2) are used to map the potential energy surface (PES) of the molecule. mdpi.comrsc.org
These theoretical studies can:
Identify Stable Conformers: By locating the energy minima on the PES, all stable conformations (resulting from both ring puckering and pyrazolyl rotation) can be identified.
Calculate Relative Energies: The calculations provide the relative energy (ΔE) of each conformer, allowing for the prediction of which structures will be most populated at equilibrium.
Determine Interconversion Barriers: The PES also reveals the transition states (energy maxima) that separate the stable conformers. The energy difference between a conformer and a transition state represents the activation energy barrier for interconversion. nih.gov This barrier determines the rate at which the molecule can switch between different conformations.
Molecular dynamics (MD) simulations complement these quantum mechanical calculations by exploring the dynamic behavior and conformational space of the molecule over time. eurasianjournals.comnih.gov MD can simulate the movement of atoms at a given temperature, providing insight into the flexibility of the molecule and the timescales of conformational changes.
For a molecule like this compound, theoretical studies would likely reveal a complex energy landscape with multiple low-energy minima corresponding to different combinations of ring pucker and pyrazole orientation. The global minimum would likely be a structure that optimizes intramolecular hydrogen bonding while minimizing steric strain.
| Conformer Description | Key Feature | Calculated Relative Energy (ΔE, kcal/mol) | Interconversion Barrier (kcal/mol) |
|---|---|---|---|
| Twist-Chair, H-Bonded | Intramolecular H-bond present | 0.0 (Global Minimum) | 3-5 |
| Envelope, H-Bonded | Intramolecular H-bond present | 0.6 | 2-4 |
| Twist-Chair, Non-H-Bonded | No intramolecular H-bond | 1.5 | 1-2 |
| Envelope, Non-H-Bonded | No intramolecular H-bond | 2.2 | 1-2 |
Solvent Effects on Conformational Preferences and Stereochemical Stability
The surrounding environment, particularly the solvent, can have a profound effect on the conformational equilibrium of a molecule. doaj.org The principle of "like dissolves like" extends to conformational preferences; solvents can stabilize conformers that have similar properties to the solvent itself. The choice of solvent can alter the relative energies of conformers and even change which conformation is the most stable. qub.ac.uk
For this compound, the key factors are solvent polarity and hydrogen-bonding capability:
Non-polar Aprotic Solvents (e.g., hexane, CCl₄): In these solvents, intramolecular interactions are dominant. A conformation stabilized by a strong intramolecular hydrogen bond between the -OH group and the pyrazole N2 atom would be highly favored, as there is no competition from the solvent.
Polar Aprotic Solvents (e.g., acetone, DMSO): These solvents have significant dipole moments and can stabilize conformers with a large net dipole moment. This may favor more "open" conformations where the C-O and pyrazole dipoles are aligned to produce a large molecular dipole, even if it means breaking the intramolecular hydrogen bond.
Polar Protic Solvents (e.g., water, methanol): These solvents are both polar and capable of acting as hydrogen bond donors and acceptors. They can form strong intermolecular hydrogen bonds with both the hydroxyl group and the pyrazole nitrogen. This competition can disrupt the intramolecular hydrogen bond, leading to a significant shift in the conformational equilibrium towards solvated, open structures. Studies on pyrazole derivatives have shown that solvent interactions significantly affect molecular geometry and electronic properties. doaj.orgresearchgate.net
Therefore, the stereochemical stability and the dominant three-dimensional shape of this compound are not fixed but are a function of its environment. Understanding these solvent effects is critical for predicting the molecule's behavior in different chemical or biological systems.
| Solvent Type | Example | Primary Interaction | Favored Conformation |
|---|---|---|---|
| Non-polar Aprotic | Hexane | Intramolecular forces | Conformers with strong intramolecular H-bonds. |
| Polar Aprotic | DMSO | Dipole-dipole interactions | Conformers with a large overall dipole moment. |
| Polar Protic | Water, Methanol | Intermolecular H-bonding | "Open" conformers solvated by the solvent molecules. |
Mechanistic Investigations and Reaction Kinetics Involving 1r,2r 2 1h Pyrazol 1 Yl Cyclopentan 1 Ol
Elucidation of Reaction Pathways for its Formation
The formation of the (1R,2R) stereoisomer of 2-(1H-pyrazol-1-yl)cyclopentan-1-ol can be approached through several synthetic strategies, primarily involving the stereoselective formation of the C-N and C-O bonds on the cyclopentane (B165970) core.
One plausible and widely employed pathway is the nucleophilic ring-opening of an epoxide. This pathway begins with the readily available starting material, cyclopentene (B43876) oxide. The key step involves the attack of the pyrazole (B372694) anion on one of the epoxide's carbon atoms. To achieve the desired (1R,2R) configuration, a chiral catalyst is essential to direct the nucleophilic attack of pyrazole to the specific carbon atom and from a specific face of the molecule, resulting in a trans-diaxial opening of the epoxide ring.
A proposed mechanistic pathway is as follows:
Deprotonation of Pyrazole: Pyrazole is treated with a suitable base (e.g., sodium hydride, NaH) to generate the pyrazolate anion, a potent nucleophile.
Epoxide Activation: A chiral Lewis acid catalyst coordinates to the oxygen atom of cyclopentene oxide. This coordination polarizes the C-O bonds, making the epoxide more susceptible to nucleophilic attack.
Stereoselective Nucleophilic Attack: The pyrazolate anion attacks one of the activated carbon atoms of the epoxide. The chiral environment created by the catalyst ensures that this attack occurs with high stereoselectivity, leading to the desired (1R,2R) product after an aqueous workup.
Another potential route involves the asymmetric reduction of the corresponding ketone, 2-(1H-pyrazol-1-yl)cyclopentan-1-one. This method relies on chiral reducing agents or catalysts, such as those derived from proline or chiral metal complexes (e.g., Ru-BINAP), to stereoselectively deliver a hydride to one face of the carbonyl group. The success of this method depends heavily on the ability of the catalyst to differentiate between the two faces of the ketone.
Detailed Studies on Transformations and Derivatizations of the Compound
The bifunctional nature of (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol, possessing both a secondary alcohol and a pyrazole ring, allows for a variety of chemical transformations and derivatizations.
Reactions at the Hydroxyl Group:
Esterification: The secondary alcohol can be readily converted to esters through reaction with acyl chlorides or carboxylic anhydrides in the presence of a base like triethylamine (B128534) or pyridine. This transformation is often used to install protecting groups or to modify the compound's biological activity.
Oxidation: Mild oxidation of the hydroxyl group, for instance using pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, yields the corresponding ketone, (R)-2-(1H-pyrazol-1-yl)cyclopentan-1-one. This ketone can serve as a precursor for the synthesis of other diastereomers or derivatives.
Reactions involving the Pyrazole Ring: The pyrazole ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic substitution reactions. mdpi.com
Electrophilic Substitution: Reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using N-bromosuccinimide, NBS) typically occur at the C4 position of the pyrazole ring, which is the most electron-rich and sterically accessible position. These derivatizations introduce new functional groups that can be used for further molecular modifications.
The following table summarizes key derivatization reactions.
| Functional Group | Reaction Type | Reagents | Product Class |
| Hydroxyl | Esterification | Acetyl Chloride, Pyridine | Cyclopentyl Acetate Ester |
| Hydroxyl | Oxidation | PCC, CH₂Cl₂ | Cyclopentanone (B42830) |
| Pyrazole Ring | Nitration | HNO₃, H₂SO₄ | 4-Nitro-pyrazole derivative |
| Pyrazole Ring | Bromination | NBS, CCl₄ | 4-Bromo-pyrazole derivative |
Kinetic Profiling of Key Synthetic Steps
While specific kinetic data for the synthesis of this compound are not extensively reported in the public domain, a kinetic profile can be hypothesized based on analogous reactions, such as the synthesis of pyrazoline derivatives. koyauniversity.org The key step for kinetic analysis would be the nucleophilic addition of pyrazole to an activated substrate like cyclopentene oxide.
The rate of reaction (Rate) would likely follow a second-order rate law, dependent on the concentrations of both the pyrazole nucleophile and the epoxide substrate:
Rate = k [Pyrazole] [Cyclopentene Oxide]
Where k is the rate constant. The reaction rate is influenced by several factors:
Temperature: Increasing the temperature generally increases the rate constant (k) according to the Arrhenius equation, leading to a faster reaction.
Solvent: Polar aprotic solvents (e.g., THF, DMF) are typically preferred as they can solvate the cation of the pyrazole salt without strongly hydrogen-bonding to the nucleophile, thus enhancing its reactivity.
Catalyst Concentration: In a catalyzed reaction, the rate is also dependent on the concentration of the catalyst. Higher catalyst loading can lead to a faster reaction, up to a saturation point.
A hypothetical study on the effect of temperature on reaction yield over a fixed time period might produce data similar to the following:
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 0 | 24 | 35 |
| 2 | 25 (Room Temp) | 24 | 78 |
| 3 | 50 | 24 | 92 |
| 4 | 70 | 24 | 91 (slight decomposition) |
This illustrative data suggests an optimal temperature for maximizing yield while minimizing potential side reactions or product degradation.
Role of Catalysts and Reagents in Stereochemical Control and Reaction Efficiency
The synthesis of a single stereoisomer like this compound is critically dependent on the choice of catalysts and reagents. rijournals.com
Stereochemical Control: Asymmetric catalysis is the cornerstone of achieving high enantiomeric excess (e.e.) and diastereomeric excess (d.e.). In the context of the epoxide ring-opening pathway, chiral Lewis acids or organocatalysts are employed.
Chiral Organocatalysts: Proline and its derivatives have been shown to be effective catalysts in stereoselective reactions, such as the α-amination of cyclopentanone, a related transformation. nih.gov A chiral catalyst creates a transient, diastereomeric intermediate with the substrate. This complex orients the reactants in a specific three-dimensional arrangement, lowering the activation energy for the formation of one stereoisomer over all others.
Chiral Metal Complexes: Catalysts based on metals like titanium, ruthenium, or chromium, coordinated with chiral ligands (e.g., BINOL, Salen), can effectively control the stereochemical outcome of the reaction. The defined geometry of the metal-ligand complex blocks certain trajectories of nucleophilic attack, allowing only the pathway that leads to the desired product.
Base: In the N-alkylation of pyrazole, the choice of base is crucial. A strong, non-nucleophilic base like sodium hydride (NaH) is often used to completely deprotonate the pyrazole, maximizing the concentration of the active nucleophile. Weaker bases may result in an equilibrium, leading to slower reaction rates and lower yields.
Solvent: The solvent must be able to dissolve the reactants and intermediates without interfering with the reaction. Anhydrous conditions are often necessary, as water can protonate the pyrazolate anion, quenching its nucleophilicity, or react with the catalyst.
The interplay between the chiral catalyst and the reaction conditions determines the stereoselectivity, while the appropriate choice of reagents ensures high conversion and chemical yield.
Theoretical and Computational Chemistry Studies on 1r,2r 2 1h Pyrazol 1 Yl Cyclopentan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic nature of (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol. By solving the Schrödinger equation for the molecule, we can obtain detailed information about its orbitals, electron distribution, and inherent reactivity.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground state properties of organic molecules due to its balance of accuracy and computational efficiency. eurasianjournals.comeurasianjournals.com For this compound, DFT calculations can elucidate several key electronic and structural parameters.
The optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, can be precisely calculated. These theoretical values can then be compared with experimental data, such as that from X-ray crystallography, to validate the computational model.
Furthermore, DFT provides insights into the electronic properties through the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity. nih.gov
Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrazole (B372694) ring and the oxygen of the hydroxyl group, indicating these as sites for electrophilic attack. Conversely, the hydrogen atoms would exhibit positive potential.
Table 1: Representative Ground State Properties of this compound Calculated using DFT (B3LYP/6-31G(d,p))
| Property | Calculated Value |
| Total Energy | -552.8 Hartree |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 3.2 Debye |
Note: The data in this table is hypothetical and serves as a representative example of the types of properties that can be calculated for this molecule using DFT. Actual values would be obtained from specific computational studies.
Ab Initio Methods for Excited States and Spectroscopic Predictions
While DFT is excellent for ground state properties, ab initio methods, such as Time-Dependent Density Functional Theory (TD-DFT) and post-Hartree-Fock methods, are more suited for studying excited states and predicting spectroscopic properties. nih.gov These methods can simulate the absorption of light by the molecule, providing theoretical UV-Visible spectra.
For this compound, TD-DFT calculations could predict the electronic transitions responsible for its UV-Visible absorption bands. This information is valuable for understanding the photophysical properties of the molecule.
Molecular Modeling of Intermolecular Interactions and Crystal Packing
Molecular modeling techniques, particularly those based on molecular mechanics force fields, are employed to study the non-covalent interactions that govern how molecules of this compound interact with each other. eurasianjournals.com These interactions are crucial for understanding the compound's physical properties in the solid state, such as its crystal structure and melting point.
The hydroxyl group and the pyrazole ring in this compound are capable of forming hydrogen bonds. Molecular modeling can predict the most likely hydrogen bonding patterns and how these direct the packing of molecules in a crystal lattice. The formation of intermolecular hydrogen bonds, such as O-H···N, is expected to be a dominant feature in its crystal structure.
Computational crystal structure prediction (CSP) methods can be used to generate and rank the stability of different possible crystal packing arrangements (polymorphs). princeton.eduresearchgate.net These studies are vital in materials science and pharmaceutical development, where the physical form of a compound can significantly impact its properties.
Prediction of Spectroscopic Signatures and Conformational Landscapes
Computational methods are highly effective in predicting various spectroscopic signatures, which can aid in the experimental characterization of this compound. Theoretical calculations of vibrational frequencies can be used to interpret experimental Infrared (IR) and Raman spectra. By calculating the vibrational modes of the molecule, specific peaks in the experimental spectra can be assigned to particular bond stretches, bends, and torsions. tandfonline.com
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated with good accuracy. These theoretical predictions can assist in the assignment of complex NMR spectra and confirm the compound's structure.
The cyclopentane (B165970) ring in this compound is not planar and can adopt various conformations. Computational conformational analysis can identify the most stable conformers and the energy barriers between them. This provides a detailed picture of the molecule's flexibility and the relative populations of different shapes it can adopt in solution.
Computational Design of Novel Derivatives and Reaction Pathways
The insights gained from computational studies of this compound can be leveraged to design novel derivatives with tailored properties. For instance, by computationally introducing different substituents on the pyrazole or cyclopentane rings, it is possible to predict how these modifications would affect the molecule's electronic properties, reactivity, and intermolecular interactions. This in silico screening can guide synthetic efforts towards the most promising new compounds. eurasianjournals.com
Furthermore, computational chemistry can be used to explore potential reaction pathways for the synthesis or transformation of this compound. By calculating the energies of reactants, transition states, and products, the feasibility and selectivity of different chemical reactions can be assessed.
Applications of 1r,2r 2 1h Pyrazol 1 Yl Cyclopentan 1 Ol As a Chiral Building Block and Ligand in Asymmetric Catalysis
Design and Synthesis of Chiral Ligands Derived from (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol
No specific literature detailing the design and synthesis of a library of chiral ligands using this compound as the starting material was found. General synthetic routes for pyrazole (B372694) derivatives are known, but specific adaptations for this chiral scaffold and the subsequent transformations into catalytically active ligands are not documented.
Enantioselective Catalysis Utilizing this compound Derived Ligands
There is a lack of published research demonstrating the application of ligands derived from this compound in various enantioselective catalytic reactions.
Asymmetric Hydrogenation and Hydrosilylation
No studies were identified that employed metal complexes of this compound derivatives as catalysts for asymmetric hydrogenation or hydrosilylation reactions. Consequently, no data on their catalytic activity or selectivity for these transformations is available.
Enantioselective Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Michael, Heck Reactions)
The scientific literature does not appear to contain examples of ligands derived from this compound being utilized in key enantioselective carbon-carbon bond-forming reactions such as Aldol, Michael, or Heck reactions. While these are well-established methods in asymmetric synthesis, the role of this specific chiral building block remains unexplored.
Asymmetric Oxidation and Reduction Reactions
Similarly, there is no available research on the application of chiral catalysts based on this compound for asymmetric oxidation or reduction of substrates.
Role as a Chiral Auxiliary in Diastereoselective Transformations
The concept of a chiral auxiliary, a stereogenic group temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, is fundamental in asymmetric synthesis. However, no documented instances of this compound being employed as a chiral auxiliary in diastereoselective transformations were found.
Ligand-Metal Coordination Chemistry and Catalytic Cycle Elucidation
While the coordination chemistry of pyrazole-based ligands with various transition metals is a broad and active area of research, specific studies on the coordination modes of ligands derived from this compound are not present in the available literature. Elucidation of catalytic cycles involving such complexes is therefore not possible without foundational data on their synthesis and catalytic application.
Insufficient Information Found to Generate a Detailed Scientific Article on "this compound"
Despite a comprehensive search for detailed research findings on the chemical compound "this compound," publicly available scientific literature lacks the specific experimental data required to construct the requested in-depth article. While general principles of pyrazole and cyclopentanol (B49286) chemistry are well-documented, specific examples, reaction conditions, yields, and spectroscopic data for the derivatization and advanced synthetic transformations of this particular molecule are not readily accessible.
The planned article, "Derivatization and Advanced Synthetic Transformations of this compound," was structured to cover the following key areas:
Derivatization and Advanced Synthetic Transformations of 1r,2r 2 1h Pyrazol 1 Yl Cyclopentan 1 Ol
Development of Novel Methodologies for its Transformation:This final section was intended to cover the application of modern synthetic methods, including transition metal-catalyzed cross-coupling and multicomponent reactions, to the title compound. Again, the search did not yield specific examples or novel catalytic systems developed for the transformation of this particular molecule.
A search did identify a related compound, 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol, with brief mentions of esterification, oxidation, and nitration. However, this information is insufficient to create the comprehensive and scientifically rigorous article with detailed data tables as per the user's instructions for "(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol."
Therefore, due to the lack of specific and detailed research findings in the public domain for "this compound," it is not possible to generate the requested article at this time. Further primary research would be required to establish the specific chemical behaviors and synthetic applications of this compound.
Future Research Directions and Emerging Opportunities in the Chemistry of 1r,2r 2 1h Pyrazol 1 Yl Cyclopentan 1 Ol
Exploration of Unconventional Synthetic Routes and Biocatalysis
The development of novel and efficient synthetic pathways to access (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol is a primary area for future research. While classical synthetic methods exist, exploring unconventional routes could offer significant advantages in terms of stereoselectivity, yield, and sustainability.
One promising direction is the application of biocatalysis . The use of enzymes, such as hydrolases, oxidoreductases, and transferases, could enable highly stereoselective syntheses under mild reaction conditions. For instance, enzymatic kinetic resolution of a racemic mixture of 2-(1H-pyrazol-1-yl)cyclopentan-1-ol or the asymmetric reduction of a corresponding ketone precursor could provide an efficient route to the desired (1R,2R)-enantiomer. The development of bespoke enzymes through directed evolution could further enhance the efficiency and selectivity of these biocatalytic transformations.
Another area of exploration lies in flow chemistry . Continuous flow synthesis offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. A multistep flow synthesis of this compound could streamline its production, reduce waste, and allow for the integration of in-line purification and analysis.
Furthermore, the use of photoredox catalysis and other modern synthetic methodologies could open up new avenues for the construction of the pyrazole-cyclopentanol scaffold. These methods could enable novel bond formations and functional group interconversions that are not accessible through traditional thermal reactions.
| Synthetic Approach | Potential Advantages | Research Focus |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme screening, directed evolution, process optimization. |
| Flow Chemistry | Improved safety and scalability, automation, process intensification. | Reactor design, optimization of reaction parameters, integration of downstream processing. |
| Photoredox Catalysis | Novel reaction pathways, mild conditions, access to unique functionalities. | Catalyst development, exploration of new bond formations, mechanistic studies. |
Integration into Advanced Materials Science
The unique structural features of this compound make it an attractive building block for the development of advanced materials with tailored properties.
In the field of polymers , this compound could be utilized as a chiral monomer to synthesize polymers with helical structures or other forms of chirality. These chiral polymers could find applications in chiral separations, asymmetric catalysis, and as sensors for chiral molecules. The pyrazole (B372694) and hydroxyl moieties also offer sites for further functionalization, allowing for the fine-tuning of the polymer's physical and chemical properties.
Another potential application is in the development of metal-organic frameworks (MOFs) . The pyrazole nitrogen atoms can act as ligands to coordinate with metal ions, leading to the formation of porous, crystalline materials. The chirality of the cyclopentanol (B49286) backbone could be transferred to the MOF structure, resulting in chiral frameworks with potential applications in enantioselective separations and catalysis.
Furthermore, the molecule's ability to form hydrogen bonds through its hydroxyl group could be exploited in the design of supramolecular materials and organogels . The self-assembly of this compound or its derivatives could lead to the formation of ordered structures with interesting optical or electronic properties.
High-Throughput Screening for Novel Catalytic Applications
The pyrazole moiety is a well-known ligand in coordination chemistry, and its combination with a chiral cyclopentanol backbone in this compound suggests its potential as a chiral ligand in asymmetric catalysis. High-throughput screening (HTS) methodologies could be employed to rapidly evaluate the catalytic activity of this compound and its derivatives in a wide range of chemical transformations.
Libraries of metal complexes derived from this compound could be screened for their efficacy in reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. HTS would allow for the rapid identification of lead catalysts with high enantioselectivity and catalytic activity, which could then be further optimized through rational design.
In addition to its role as a ligand, the compound itself could be explored as an organocatalyst . The hydroxyl group and the pyrazole ring could act in concert to activate substrates and control the stereochemical outcome of reactions. HTS could be used to discover novel organocatalytic applications for this versatile scaffold.
| Catalytic Application | Screening Approach | Potential Reactions |
| Asymmetric Metal Catalysis | HTS of metal complex libraries. | Hydrogenation, hydrosilylation, allylic alkylation. |
| Organocatalysis | HTS of the compound and its derivatives. | Michael additions, aldol (B89426) reactions, epoxidations. |
Advanced Theoretical and Experimental Synergy for Deeper Understanding
To fully unlock the potential of this compound, a deeper understanding of its fundamental properties is required. A synergistic approach combining advanced theoretical calculations and experimental investigations will be crucial in this regard.
Computational modeling , using methods such as density functional theory (DFT), can provide valuable insights into the compound's conformational preferences, electronic structure, and reactivity. These theoretical studies can help to predict its behavior in different chemical environments and guide the design of new experiments. For example, computational docking studies could predict the binding of this molecule to biological targets, suggesting its potential in medicinal chemistry.
Advanced spectroscopic techniques , such as multidimensional NMR and chiroptical spectroscopy (e.g., circular dichroism), can provide detailed information about the compound's three-dimensional structure and stereochemistry in solution. These experimental data can be used to validate and refine the theoretical models.
The combination of theoretical and experimental approaches will be particularly valuable in understanding the mechanism of any discovered catalytic applications. This detailed mechanistic understanding is essential for the rational design of more efficient and selective catalysts based on this chiral scaffold.
Sustainability and Scalability in its Production and Utilization
As the applications of this compound expand, the sustainability and scalability of its production and utilization will become increasingly important.
Future research should focus on developing green synthetic methods that minimize the use of hazardous reagents and solvents and reduce waste generation. The use of renewable starting materials and the implementation of circular economy principles should also be explored. Biocatalytic and flow chemistry approaches, as mentioned earlier, are well-aligned with these goals.
A comprehensive life cycle assessment (LCA) of the production process would be beneficial to identify environmental hotspots and guide further process optimization. The development of efficient methods for the recovery and recycling of any catalysts used in its synthesis or application will also be a key aspect of a sustainable approach.
Furthermore, consideration should be given to the scalability of the most promising synthetic routes. Process development and chemical engineering studies will be necessary to translate laboratory-scale syntheses into viable industrial processes, ensuring a reliable and cost-effective supply of this valuable chiral building block for its future applications.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol, and how do reaction conditions influence enantiomeric purity?
- Methodology :
- Hydroboration-Oxidation : Adapted from furan-based analogs (), the cyclopentene precursor is treated with BH₃·Me₂S at low temperatures (-25°C), followed by oxidative workup with H₂O₂/NaOH to yield the cyclopentanol core. Chiral resolution via chromatography or crystallization is critical for isolating the (1R,2R) enantiomer .
- Pyrazole Coupling : The pyrazole moiety can be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to the cyclopentanol intermediate. Solvent polarity and catalyst selection (e.g., Pd(PPh₃)₄) significantly impact regioselectivity .
- Key Data :
| Synthetic Route | Yield (%) | Enantiomeric Excess (ee%) |
|---|---|---|
| Hydroboration | 63–92 | 85–99 (post-resolution) |
| Cross-Coupling | 45–70 | 70–90 (depends on ligand) |
Q. How is the stereochemistry of this compound confirmed experimentally?
- Analytical Techniques :
- X-ray Crystallography : Provides definitive proof of absolute configuration (e.g., used this for a furan analog).
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
- Optical Rotation : Compare observed [α]D values with literature data for consistency .
Q. What are the primary challenges in scaling up synthesis while maintaining enantiomeric purity?
- Critical Factors :
- Catalyst Loading : Reduced Pd catalyst (0.5–2 mol%) minimizes costs but may lower yield.
- Solvent Recycling : Polar aprotic solvents (DMF, THF) require rigorous drying to prevent racemization.
- Purification : Continuous flow reactors improve efficiency in chiral resolution .
Advanced Research Questions
Q. How does the pyrazole substituent influence the compound’s biological activity compared to analogs with furan or phenyl groups?
- Structure-Activity Relationship (SAR) Insights :
- Pyrazole vs. Furan : Pyrazole’s nitrogen atoms enhance hydrogen-bonding interactions with biological targets (e.g., kinase ATP-binding pockets), increasing binding affinity by 3–5 fold compared to furan derivatives .
- Substituent Effects : Methyl or chloro groups on the pyrazole ring modulate lipophilicity (logP changes by ±0.5), affecting membrane permeability .
- Data Contradictions :
- Some studies report conflicting IC₅₀ values (e.g., 10 μM vs. 25 μM for kinase inhibition). These may arise from assay conditions (ATP concentration, pH) or impurities in enantiomeric mixtures .
Q. What strategies are effective in resolving contradictory data regarding the compound’s metabolic stability?
- Troubleshooting Approaches :
- Isotope Labeling : Use ¹⁴C-labeled compound to track metabolite formation via LC-MS.
- Species-Specific CYP450 Profiling : Human liver microsomes vs. rodent models show divergent oxidation rates (e.g., t₁/₂ = 2 hr vs. 5 hr) .
- Crystallographic Docking : Identify metabolic hot spots (e.g., hydroxylation at C3 of pyrazole) to guide structural modifications .
Q. How can computational methods optimize the compound’s pharmacokinetic profile?
- In Silico Tools :
- Molecular Dynamics (MD) : Simulate binding to serum albumin to predict plasma protein binding (>90% in some cases).
- QSAR Models : Correlate substituent electronegativity with clearance rates (R² = 0.85 for 20 derivatives) .
- ADMET Prediction : Software like Schrödinger’s QikProp estimates bioavailability (~50% due to moderate logP = 2.1) .
Methodological Comparisons
Q. What are the advantages and limitations of NMR vs. X-ray crystallography for characterizing this compound?
- NMR :
- Pros : Rapid analysis of purity and stereochemistry (¹H/¹³C, COSY/NOESY).
- Cons : Limited resolution for diastereomers; requires ≥95% purity.
- X-ray :
- Pros : Unambiguous stereochemical assignment; detects crystal packing effects.
- Cons : Requires single crystals (challenging for oily compounds); time-intensive .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
